molecular formula C7H10N2O B072813 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 1123-48-4

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B072813
CAS No.: 1123-48-4
M. Wt: 138.17 g/mol
InChI Key: XVFAWYIDDRHPNV-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a versatile and valuable heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features a pyrazole core, a privileged scaffold in drug discovery, which is substituted with methyl groups at the 3 and 5 positions and an acetyl group at the 4 position. The presence of these functional groups makes it a key intermediate for the synthesis of more complex nitrogen-containing heterocycles, such as fused pyrazolopyrimidines and pyrazolopyridines, which are structures of significant pharmacological interest.

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-7(6(3)10)5(2)9-8-4/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFAWYIDDRHPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286352
Record name 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-48-4
Record name 1123-48-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Pyrazole derivative : 0.01 mol

  • Acetyl chloride : 0.01 mol (1:1 molar ratio)

  • Solvent : Pyridine (10 mL)

  • Temperature : 0–5°C during acetyl chloride addition, followed by room temperature stirring (1–2 hours)

  • Workup : Quenching in crushed ice, acidification with 2N HCl, and recrystallization from ethanol

Key Data

ParameterValue
Yield68%
Melting Point250–253°C
Molecular Weight276.72 g/mol
IR (C=O stretch)1685 cm⁻¹

This method prioritizes regioselectivity, ensuring acetylation occurs exclusively at the pyrazole’s 4-position due to steric and electronic effects.

Condensation-Hydrazine Cyclization

An alternative approach utilizes hydrazine hydrate to construct the pyrazole ring in situ, followed by acetylation. This two-step strategy is advantageous for generating substituted pyrazoles from diketone precursors.

Step 1: Pyrazole Ring Formation

  • Reactants : Acetylacetone (2.5 mmol), hydrazine hydrate (2.5 mmol)

  • Conditions : Reflux in acetic acid (4–5 hours)

  • Intermediate : 3,5-Dimethyl-1H-pyrazole (confirmed via 1H^1H-NMR, δ 2.25 ppm for methyl groups)

Step 2: Acetylation

  • Acetylating Agent : Acetyl chloride (1.1 equivalents)

  • Base : Pyridine (catalytic)

  • Solvent : Dichloromethane (anhydrous)

  • Yield : 71–75% after column chromatography

Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to accelerate reaction kinetics. A comparative study demonstrated a 20% reduction in reaction time and a 12% yield improvement compared to conventional heating.

Optimized Parameters

VariableConventional MethodMicrowave Method
Reaction Time4–5 hours45–60 minutes
Temperature100°C120°C
SolventAcetic acidEthanol
Isolated Yield68%76%

Microwave conditions enhance energy efficiency and reduce side product formation, making this method suitable for scale-up.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors outperform batch systems. Key industrial parameters include:

ParameterValue
Reactor TypeTubular flow reactor
Residence Time30 minutes
Temperature80°C
Pressure1.5 bar
Annual Capacity10 metric tons

Flow chemistry ensures consistent product quality (purity >98%) and minimizes thermal degradation risks.

Comparative Analysis of Methods

A meta-analysis of 15 synthetic protocols reveals critical trade-offs between yield, scalability, and practicality:

MethodAverage YieldScalabilityCost Efficiency
Acetylation68–75%ModerateHigh
Condensation71%LowModerate
Microwave76%HighLow
Flow Chemistry82%Very HighVery High

Flow chemistry emerges as the optimal choice for industrial applications, whereas microwave synthesis suits laboratory-scale production.

Purification and Characterization

Post-synthetic purification typically involves:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent.

Characterization data:

  • 1H^1H-NMR (CDCl₃) : δ 2.25 (s, 6H, CH₃), 2.50 (s, 3H, COCH₃), 7.85 (s, 1H, pyrazole-H).

  • LC-MS : m/z 138.17 [M+H]⁺, confirming molecular formula C₇H₁₀N₂O.

Challenges and Optimization Strategies

Byproduct Formation

Side products like 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone (positional isomer) may form if reaction temperatures exceed 100°C. Mitigation strategies include:

  • Strict temperature control (±2°C)

  • Use of Lewis acids (e.g., ZnCl₂) to direct acetylation to the 4-position.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Ethanol strikes a balance between solubility and ease of isolation .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antiviral Activity
Recent studies have demonstrated that derivatives of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone exhibit promising anticancer properties. For instance, several compounds synthesized from this base structure were screened for their efficacy against various human tumor cell lines, showing significant activity against Hepatitis C virus (HCV) and other cancer types . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives possess moderate to strong antibacterial effects compared to established antibiotics like ciprofloxacin . The structural modifications around the pyrazole ring enhance its interaction with microbial targets, leading to increased efficacy.

Agricultural Applications

Pesticidal Activity
Compounds derived from this compound have been explored for their potential as agrochemicals. Their ability to act as effective fungicides and insecticides makes them valuable in crop protection strategies. Studies have shown that these compounds can disrupt key biological processes in pests and pathogens, contributing to their effectiveness in agricultural settings .

Material Science

Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with tailored properties. For example, it can be utilized in the development of polymers and composites that exhibit enhanced thermal stability and mechanical strength. The incorporation of pyrazole derivatives into polymer matrices can lead to materials suitable for high-performance applications .

Chemical Synthesis

Reactivity and Derivative Formation
The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through reactions such as acylation and condensation with other functional groups. This versatility is crucial for developing new pharmaceuticals and agrochemicals with improved efficacy and specificity .

Case Studies

StudyApplicationFindings
AnticancerIdentified several derivatives with significant activity against HCV and human tumor cell lines.
AntimicrobialSynthesized new derivatives showing moderate antibacterial activity; effective against Gram-positive bacteria.
Material ScienceDeveloped composite materials with enhanced properties through the incorporation of pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Compound Name Substituents/R-Groups Melting Point (°C) Key Functional Groups (IR, cm⁻¹) Yield (%) Reference
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone 3,5-dimethyl, 4-acetyl 56 1646 (C=O), 1597 (C=N) 79
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethanone 4-nitrophenyl diazenyl, 4-chlorophenyl 180 1690 (C=O), 1603 (C=N) 70
1-[1-(3,5-Difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone 3,5-difluorophenyl, 3-methyl N/A N/A N/A
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone 4-bromo, 2,6-difluorophenyl N/A 1710 (C=O), 1647 (C=N) N/A

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Derivatives with nitro (e.g., ) or bromo ( ) substituents exhibit higher melting points and enhanced stability due to increased intermolecular interactions (e.g., dipole-dipole, π-stacking).
  • Halogen Effects: Fluorine substitution ( ) improves lipophilicity and metabolic stability, critical for pharmacokinetic optimization.
  • Aryl vs. Alkyl Substituents: The parent compound’s phenyl group ( ) provides a balance between solubility and reactivity, whereas bulkier aryl groups (e.g., 4-nitrophenyl diazenyl in ) reduce solubility but enhance binding affinity in biological systems.
Structural Insights from Crystallography
  • Conformational Flexibility: Pyrazoline derivatives (e.g., ) with a saturated 4,5-dihydro-1H-pyrazole ring adopt a planar conformation, enhancing π-π stacking in crystal lattices.
  • Intermolecular Interactions: Halogenated analogs (e.g., ) display C–H···F and Br···π interactions, stabilizing their crystal structures and influencing solubility.

Biological Activity

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with two adjacent nitrogen atoms and a ketone functional group. Its molecular formula is C7H10N2OC_7H_{10}N_2O with a molecular weight of approximately 138.17 g/mol. The presence of the 3,5-dimethyl substitution on the pyrazole ring enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives of this compound showed IC50 values as low as 5.13 µM against C6 glioma cells, outperforming the established chemotherapeutic agent 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit varying degrees of antibacterial and antifungal activities. While specific data on this compound's antimicrobial efficacy is still emerging, its structural analogs have shown promise in inhibiting microbial growth .

Anti-inflammatory Effects

In addition to its cytotoxic and antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Pyrazole derivatives are frequently studied for their ability to modulate inflammatory pathways, which could make them candidates for treating inflammatory diseases .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation. Further research is needed to elucidate these interactions and their implications in therapeutic contexts .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 = 5.13 µM in C6 glioma cells
AntimicrobialPotential activity against various strains
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Cytotoxicity Evaluation

A recent study synthesized several oxime ether derivatives of this compound to evaluate their cytotoxic effects. Compound 5f was notably effective in inducing apoptosis in C6 glioma cells while sparing healthy L929 cells from toxicity . Flow cytometry analysis confirmed that the mechanism involved cell cycle arrest at the G0/G1 phase.

Q & A

Q. What are the common synthetic routes for preparing 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, and how can reaction conditions be optimized?

Acylation of 3,5-dimethyl-1H-pyrazole using acetyl chloride in the presence of a solid acid catalyst (e.g., SiO₂-H₂SO₄) is a standard method. Reaction optimization involves controlling stoichiometry (1.2 equiv acetyl chloride), temperature (100°C), and catalyst loading to achieve yields up to 79% . Alternative routes may employ Friedel-Crafts acylation or microwave-assisted synthesis for faster kinetics. Key parameters to monitor include reaction time, solvent selection, and purification techniques (e.g., DCM extraction).

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • IR spectroscopy : Detects C=O (1646 cm⁻¹) and C=N (1597 cm⁻¹) stretching vibrations .
  • ¹H/¹³C NMR : Identifies methyl groups (δ ~2.5 ppm for CH₃) and pyrazole ring protons (δ ~5.5–7.5 ppm) .
  • Mass spectrometry : Exact mass (e.g., 246.081 g/mol via HRMS) confirms molecular formula .
  • Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N ratios .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Use PPE: gloves, protective clothing, and goggles to avoid skin/eye contact .
  • Conduct reactions in fume hoods to mitigate inhalation risks (H333 hazard) .
  • Dispose of waste via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

X-ray crystallography with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, monoclinic crystals (space group P2₁/c) of a derivative showed:

ParameterValue
a (Å)5.3937
b (Å)20.237
β (°)95.144
R factor0.041
This method clarifies regioselectivity in substitution patterns and validates hydrogen bonding networks .

Q. What strategies improve regioselectivity during functionalization of the pyrazole ring in this compound?

  • Diazenylation : Use NaNO₂/HCl at 0–50°C to introduce aryl diazenyl groups at the 4-position .
  • Cross-coupling : Employ Pd catalysts for Suzuki-Miyaura reactions to attach aryl/heteroaryl groups .
  • Protection/deprotection : Temporarily block reactive sites (e.g., acetyl group) to direct substitution .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Molecular docking : Screen against target proteins (e.g., enzymes) using software like AutoDock Vina.
  • QSAR models : Correlate substituent electronic effects (Hammett σ) with antimicrobial or DPPH scavenging activities .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP) to prioritize compounds for in vitro testing .

Q. What analytical techniques address contradictions in purity assessments for this compound?

  • HPLC-DAD : Quantify impurities using reverse-phase columns (C18) and UV detection at 254 nm.
  • TGA/DSC : Monitor thermal stability (decomposition >200°C) to detect solvent residues or polymorphs .
  • ¹H NMR integration : Compare peak areas of target compound vs. byproducts (e.g., unreacted precursors) .

Methodological Considerations

Q. How to optimize reaction workup for high-purity isolation?

  • Liquid-liquid extraction : Use DCM to separate organic layers from aqueous KOH quench solutions .
  • Recrystallization : Purify using ethanol/DMF (1:1) to remove polymeric byproducts .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for challenging separations .

Q. What crystallographic challenges arise when studying this compound’s derivatives?

  • Twinned crystals : Use SHELXD for structure solution and PLATON to validate twin laws .
  • Disorder modeling : Refine occupancy ratios for disordered methyl/phenyl groups via iterative least-squares cycles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 2
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1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.